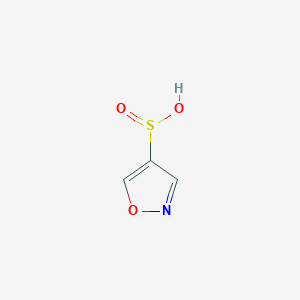
4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol is an organic compound that features a complex aromatic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both benzyloxy and fluorophenol groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a suitable naphthalene derivative with benzyl alcohol under acidic conditions to form the benzyloxy group.
Introduction of the fluorophenol group: The benzyloxy intermediate is then subjected to a fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.
Final coupling reaction: The fluorinated intermediate is then coupled with a phenol derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler naphthalene derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylic aldehydes or carboxylic acids.
Reduction: Formation of naphthalene derivatives without the benzyloxy group.
Substitution: Formation of various substituted phenol derivatives.
科学的研究の応用
4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenol group can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but lacks the fluorophenol moiety.
4-(Benzyloxy)-2-fluorobenzaldehyde: Similar structure but with an aldehyde group instead of a phenol.
4-(Benzyloxy)-2-fluorophenylamine: Contains an amine group instead of a phenol.
Uniqueness
4-(6-(Benzyloxy)-3,4-dihydronaphthalen-1-yl)-2-fluorophenol is unique due to the combination of the benzyloxy and fluorophenol groups within a naphthalene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C23H19FO2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
2-fluoro-4-(6-phenylmethoxy-3,4-dihydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C23H19FO2/c24-22-14-18(9-12-23(22)25)20-8-4-7-17-13-19(10-11-21(17)20)26-15-16-5-2-1-3-6-16/h1-3,5-6,8-14,25H,4,7,15H2 |
InChIキー |
LXXCWJMFXWFJMK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=C1)C4=CC(=C(C=C4)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)


![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)
![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)





